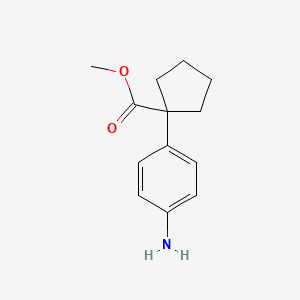

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAFDBGZZIBBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135569-20-9 | |

| Record name | methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-aminophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is an organic compound with significant biological activity attributed to its unique structural features, particularly the presence of an amino group. This article explores its biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 135569-20-9

This compound is synthesized through the esterification of 1-(4-aminophenyl)cyclopentane-1-carboxylic acid with methanol, typically under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily due to its ability to interact with various biological targets through hydrogen bonding, facilitated by the amino group. The ester functionality can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further engage with biological pathways.

Key Mechanisms Include:

- Hydrogen Bonding : The amino group forms hydrogen bonds with various biological molecules, influencing their structure and function.

- Hydrolysis : The ester group can be hydrolyzed to release the active carboxylic acid, enhancing bioactivity.

- Reactivity : The compound can participate in oxidation and reduction reactions, altering its biological profile.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

- Inhibition of Enzymatic Activity : Studies have shown that amine-linked compounds often display higher activity compared to their amide counterparts. For instance, a series of related compounds demonstrated notable inhibitory effects in various biological assays .

- Antitumor Potential : Some derivatives have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

- 17β-HSD Type 3 Assay : In a study evaluating a series of compounds for their inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), this compound was included in the analysis. It exhibited competitive inhibition with an IC50 value indicating significant potency against this target .

- Neurodegenerative Disease Models : Compounds structurally related to this compound have been investigated for their potential in treating neurodegenerative diseases by inhibiting mitochondrial complex I, leading to reduced ATP production and increased cell death in affected neuronal cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate | Nitro group instead of amino | Moderate inhibition in enzymatic assays |

| Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate | Hydroxyl group present | Lower activity compared to amino variant |

| Methyl 1-(4-methylphenyl)cyclopentane-1-carboxylate | Methyl substituent | Limited bioactivity observed |

Q & A

Q. What are the standard synthetic routes for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate?

The synthesis typically involves coupling reactions between cyclopentane-carboxylate precursors and aromatic amines. For example, one method utilizes methyl 1-aminocyclopentane-1-carboxylate derivatives, which react with 4-aminophenyl groups under Mitsunobu or Buchwald-Hartwig conditions. Key steps include:

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H-NMR : Key peaks include the methyl ester singlet (~δ 3.8 ppm) and aromatic protons from the 4-aminophenyl group (δ 6.5–7.2 ppm) .

- LCMS : Molecular ion peaks at m/z 219.29 [M+H]+ confirm the molecular weight .

- IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1720 cm⁻¹) and primary amine (~3400 cm⁻¹) .

Q. How do solubility properties influence experimental design?

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate. This necessitates:

- Reaction solvent choice : Dichloromethane or THF for reactions requiring anhydrous conditions .

- Biological assays : Use of DMSO stock solutions (<1% v/v) to avoid cytotoxicity in cell-based studies .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity, and what methods address them?

The cyclopentane ring introduces stereochemical complexity. Challenges include:

Q. How does steric hindrance from the cyclopentane ring influence reactivity in substitution reactions?

The bulky cyclopentane group:

- Slows nucleophilic attacks : Observed in SN2 reactions due to restricted backside access.

- Favors ring-opening reactions : Under strong acidic conditions (e.g., H2SO4), the ring opens to form linear ketones or amines .

- Computational studies (DFT) predict higher activation energies for substitutions compared to cyclopropane analogs .

Q. How can computational methods predict biological interactions of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.